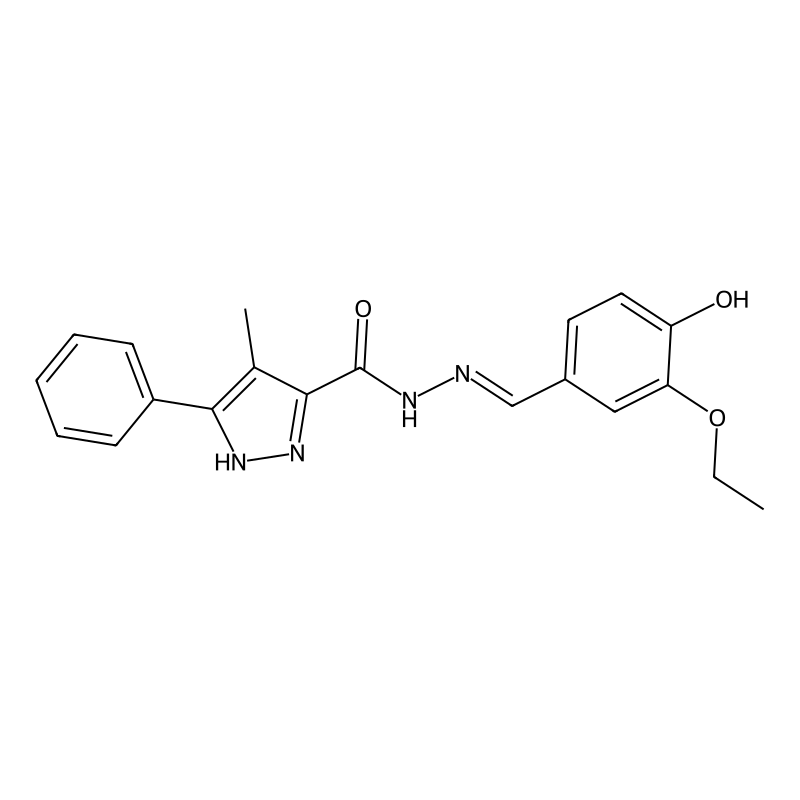

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. It features a hydrazone linkage, which is characterized by the presence of a hydrazine moiety connected to an aldehyde or ketone. This compound is notable for its unique combination of functional groups, including an ethoxy group, a hydroxy group, and a phenyl ring, contributing to its potential biological activities and applications in various fields.

The chemical reactivity of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be explored through several types of reactions:

- Condensation Reactions: The formation of the hydrazone linkage typically involves the condensation of a carbonyl compound with a hydrazine derivative.

- Nucleophilic Substitution: The ethoxy group may undergo nucleophilic substitution reactions under appropriate conditions, leading to modifications in the compound's structure.

- Reduction Reactions: The hydroxy group can participate in reduction reactions, potentially altering the compound's properties.

Research indicates that compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibit various biological activities, including:

- Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

- Antioxidant Properties: The presence of phenolic and hydroxy groups contributes to the antioxidant capacity of such compounds.

- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

The synthesis of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be achieved through several methods:

- One-Pot Synthesis: A common method involves the simultaneous reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-methyl-3-phenylpyrazole and carbohydrazide in an appropriate solvent, often using acid catalysts.

- Stepwise Synthesis: This method includes the preparation of intermediates followed by their sequential reactions to form the final product.

- Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can enhance the sustainability of the synthesis process.

The applications of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide are diverse and include:

- Pharmaceuticals: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.

- Agricultural Chemicals: Compounds with similar structures are explored for their efficacy as pesticides or herbicides.

- Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Interaction studies involving (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts with specific biological targets at the molecular level.

- In vitro Assays: To evaluate its biological activity against various pathogens or cell lines.

Several compounds share structural similarities with (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylpyrazole | Contains a methyl group on the pyrazole ring | Known for its use in pharmaceuticals |

| 3-Hydroxyflavone | Hydroxy group on a flavonoid backbone | Exhibits strong antioxidant activity |

| Benzaldehyde Hydrazone | Simple hydrazone structure | Commonly used in organic synthesis |

Uniqueness

The uniqueness of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its combination of multiple functional groups that enhance its potential biological activity while also allowing for versatile synthetic modifications not commonly found in simpler analogs.